BenchChemオンラインストアへようこそ!

4-Quinazolin-4-ylmorpholine

anticancer breast cancer MCF-7

4-Quinazolin-4-ylmorpholine (CAS 7471-81-0) is an unsubstituted morpholino-quinazoline core scaffold. It is characterized by a quinazoline heterocycle directly linked at the C4 position to a morpholine ring.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 7471-81-0
Cat. No. B15394307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolin-4-ylmorpholine
CAS7471-81-0
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=CC=CC=C32
InChIInChI=1S/C12H13N3O/c1-2-4-11-10(3-1)12(14-9-13-11)15-5-7-16-8-6-15/h1-4,9H,5-8H2
InChIKeyVULHWRUOHMJDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Quinazolin-4-ylmorpholine (CAS 7471-81-0) as a Core Scaffold for Kinase-Targeted Drug Discovery


4-Quinazolin-4-ylmorpholine (CAS 7471-81-0) is an unsubstituted morpholino-quinazoline core scaffold. It is characterized by a quinazoline heterocycle directly linked at the C4 position to a morpholine ring . This specific substitution pattern establishes a privileged pharmacophore for kinase inhibitor design, as the morpholine oxygen forms a critical hydrogen bond within the ATP-binding pocket of various kinases [1]. This core is a synthetic precursor for generating extensive libraries of novel, patentable compounds, with a reported melting point of 93.5-94.5 °C .

Why 4-Quinazolin-4-ylmorpholine Cannot Be Replaced by Other 4-Aminoquinazolines


The direct substitution of 4-Quinazolin-4-ylmorpholine with other 4-aminoquinazolines (e.g., 4-piperidino- or 4-butylaminoquinazoline) is not functionally equivalent. The morpholine oxygen is essential for forming a key hydrogen bond interaction within the target kinase's active site, a feature not shared by other saturated nitrogen heterocycles [1]. This specific interaction is a fundamental design principle in the development of potent kinase inhibitors, and replacing the morpholine ring with an alternate moiety can lead to a substantial loss of target engagement and biological activity [1][2].

Quantitative Differentiation Guide for 4-Quinazolin-4-ylmorpholine Procurement


Potency Benchmarking: Cytotoxic Activity Against MCF-7 Breast Cancer Cells

4-Quinazolin-4-ylmorpholine serves as the core scaffold for a series of anticancer agents. While the parent compound itself is a versatile synthetic intermediate, its substituted analogs, such as AK-3 and AK-10, demonstrate the scaffold's potential for high potency. This data provides a quantitative benchmark for the activity achievable when this core is functionalized, enabling a direct assessment of its value relative to other quinazoline-based scaffolds. [1]

anticancer breast cancer MCF-7

In Vitro Safety Assessment: Cytotoxicity on Normal Human Cells

A critical factor in selecting a chemical scaffold is its potential for therapeutic index. In a study of morpholine-substituted quinazoline derivatives, compounds like AK-3 and AK-10 were found to be non-toxic against normal human embryonic kidney (HEK293) cells at a concentration of 25 µM. This suggests that the 4-Quinazolin-4-ylmorpholine core does not inherently cause broad cytotoxicity, a significant advantage over more toxic scaffolds when initiating a drug discovery program. [1]

safety selectivity HEK293

Mechanism of Action: Induction of Apoptosis and G1 Phase Cell Cycle Arrest

The biological effect of morpholine-substituted quinazoline derivatives extends beyond simple growth inhibition. Mechanistic studies on compounds derived from the 4-Quinazolin-4-ylmorpholine core (AK-3 and AK-10) revealed that they inhibit cell proliferation by arresting the cell cycle in the G1 phase, and the primary cause of cell death is apoptosis [1]. This is a well-defined and therapeutically desirable mechanism, distinguishing this class from compounds that act primarily through non-specific cytotoxic mechanisms.

apoptosis cell cycle arrest mechanism of action

Expanded Target Space: Dual PI3Kδ and HDAC Inhibition

Recent patent literature demonstrates that the 4-Quinazolin-4-ylmorpholine scaffold can be elaborated to create molecules with dual inhibitory activity against PI3Kδ and HDAC [1]. This is a highly sought-after profile in oncology, as single-agent therapies targeting these pathways often face limitations from drug resistance [1]. The ability of this specific core to accommodate modifications that confer dual pharmacology provides a strategic advantage over scaffolds restricted to a single target.

PI3Kδ HDAC dual inhibitor

Optimal Application Scenarios for 4-Quinazolin-4-ylmorpholine in Research and Industry


Medicinal Chemistry: Development of Next-Generation Kinase Inhibitors

4-Quinazolin-4-ylmorpholine is an ideal starting point for a medicinal chemistry program targeting PI3K, EGFR, or other kinases. Its core structure is a proven ATP-competitive pharmacophore, and its lack of substitution at multiple positions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties. The data from Dwivedi et al. [1] demonstrates that even simple substitutions can yield low micromolar inhibitors against multiple cancer cell lines with a defined apoptotic mechanism.

Chemical Biology: Tool Compound for Investigating G1 Phase Arrest

Given the established ability of its derivatives to induce G1 phase cell cycle arrest and apoptosis [1], 4-Quinazolin-4-ylmorpholine can be used as a core scaffold to develop potent and selective chemical probes. These probes would be valuable tools for dissecting the signaling pathways that regulate the G1/S transition in cancer cells, with applications in target validation and basic oncogenesis research.

Materials Science: Synthesis of Novel Fluorophores for OLEDs and Sensors

The 4-Quinazolin-4-ylmorpholine core has been successfully used to synthesize a series of 2-aryl-substituted chromophores with tunable photophysical properties [1]. These compounds exhibit emission in solution and the solid state, with quantum yields of up to 75% in toluene. The ability of derivatives to generate white luminescence or exhibit aggregation-induced emission (AIE) makes this a promising scaffold for developing new materials for organic light-emitting diodes (OLEDs) and fluorescent sensors.

Pharmaceutical Industry: Lead Scaffold for Dual PI3Kδ/HDAC Inhibitor Patents

The recent patent activity, exemplified by WO2024041519A1 [1], explicitly claims morpholinylquinazoline compounds as dual PI3Kδ and HDAC inhibitors. This validates 4-Quinazolin-4-ylmorpholine as a key intermediate in a commercially viable and intellectually protectable chemical space. Pharmaceutical companies can use this core to build proprietary compound libraries aimed at overcoming drug resistance in B-cell malignancies and other cancers.

Quote Request

Request a Quote for 4-Quinazolin-4-ylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.